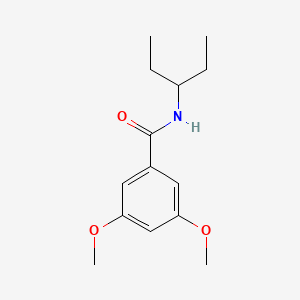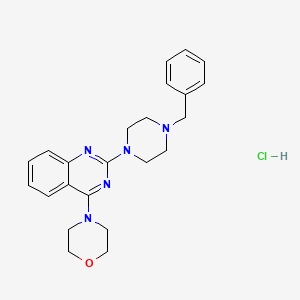
N-(1-ethylpropyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylpropyl)-3,5-dimethoxybenzamide, also known as EPM, is a chemical compound that has been studied for its potential therapeutic applications. EPM belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(1-ethylpropyl)-3,5-dimethoxybenzamide is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. This compound has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. This compound has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods to produce high yields and purity. Additionally, this compound has been shown to be stable under various conditions, which makes it suitable for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-ethylpropyl)-3,5-dimethoxybenzamide. One area of research could be to investigate the potential therapeutic applications of this compound in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research could be to investigate the potential use of this compound as a cognitive enhancer. Additionally, future research could focus on understanding the exact mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, future research could focus on developing new synthesis methods for this compound that could improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have neuroprotective effects, anti-inflammatory effects, and antipsychotic effects. Additionally, this compound has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. While there are limitations to using this compound in lab experiments, its high purity and stability make it a promising compound for future research.
Synthesemethoden
The synthesis of N-(1-ethylpropyl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 1-ethylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neuroinflammatory diseases. Additionally, this compound has been shown to have antipsychotic effects, which could be useful in the treatment of schizophrenia.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(6-2)15-14(16)10-7-12(17-3)9-13(8-10)18-4/h7-9,11H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPKCRTVLOYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)
![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)

![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)
![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)